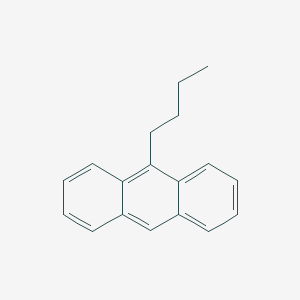

9-Butylanthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

9-butylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-2-3-10-18-16-11-6-4-8-14(16)13-15-9-5-7-12-17(15)18/h4-9,11-13H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCDUSIZHQJFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933746 | |

| Record name | 9-Butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498-69-7 | |

| Record name | Anthracene, 9-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-Butylanthracene synthesis from 9-bromoanthracene

An In-Depth Technical Guide to the Synthesis of 9-Butylanthracene from 9-Bromoanthracene

Introduction

This compound is a fluorescent polycyclic aromatic hydrocarbon (PAH) featuring a butyl group at the sterically hindered 9-position of the anthracene core. Anthracene derivatives are of significant interest to researchers in materials science and drug development due to their unique photophysical properties. They serve as foundational structures for organic light-emitting diode (OLED) materials, semiconductor components, and fluorescent probes for bioimaging.[1][2] The synthesis of this compound from 9-bromoanthracene presents a classic challenge in organic synthesis: the formation of a carbon-carbon bond between an sp²-hybridized aromatic carbon and an sp³-hybridized alkyl carbon.

This technical guide provides an in-depth analysis of the primary synthetic methodologies for this transformation, focusing on transition metal-catalyzed cross-coupling reactions. As a senior application scientist, this document moves beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental choices, and a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific laboratory context. We will focus on two of the most powerful and widely adopted methods for this class of transformation: the Kumada cross-coupling and the Suzuki-Miyaura cross-coupling.

Chapter 1: Synthetic Strategies Overview

The fundamental approach to synthesizing this compound from 9-bromoanthracene involves a cross-coupling reaction. This strategy conceptually "disconnects" the target molecule at the newly formed C-C bond, identifying 9-bromoanthracene as the electrophilic partner and a butyl-containing organometallic reagent as the nucleophilic partner. The success of the reaction hinges on a transition metal catalyst, typically based on palladium or nickel, to mediate the bond formation.[3]

The two primary pathways explored in this guide are:

-

Kumada Coupling : Utilizes a highly reactive butyl Grignard reagent (n-BuMgBr) as the nucleophile.[4]

-

Suzuki-Miyaura Coupling : Employs a more stable and tolerant n-butylboronic acid or its ester derivative as the nucleophile.[5]

The choice between these pathways is critical and depends on factors such as functional group tolerance, reagent availability, cost, and desired reaction scale.

Chapter 2: The Kumada Cross-Coupling Approach

First reported in 1972, the Kumada coupling is a powerful and often rapid method for C-C bond formation between an organic halide and a Grignard reagent, catalyzed by nickel or palladium complexes.[4][6] Its application to the synthesis of this compound is attractive due to the commercial availability of both 9-bromoanthracene and butylmagnesium bromide, as well as the often lower cost of nickel catalysts compared to palladium.[7]

Mechanistic Principles

The reaction proceeds through a catalytic cycle involving the transition metal center (M = Ni or Pd) cycling between its (0) and (II) oxidation states.[7][8]

-

Oxidative Addition : The active M(0) catalyst inserts into the carbon-bromine bond of 9-bromoanthracene, forming an organometal(II) complex. This is often the rate-limiting step.

-

Transmetalation : The butyl group from the Grignard reagent (n-BuMgBr) is transferred to the metal center, displacing the bromide and forming a diorganometal(II) complex.

-

Reductive Elimination : The two organic ligands (anthracenyl and butyl) couple and are expelled from the metal center, forming the final this compound product and regenerating the M(0) catalyst to re-enter the cycle.

Trustworthiness: Causality Behind Experimental Choices

The primary drawback of the Kumada coupling is the high reactivity of the Grignard reagent.[8] This necessitates stringent experimental controls:

-

Inert Atmosphere : Both Grignard reagents and many low-valent Ni(0)/Pd(0) catalysts are sensitive to air and moisture.[9][10] Grignard reagents are strongly basic and will be quenched by water or protic solvents, forming butane.[10] Reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

-

Anhydrous Solvents : Etheric solvents like tetrahydrofuran (THF) or diethyl ether are required.[8][9] These solvents are not only aprotic but also stabilize the Grignard reagent through coordination.[11]

-

Functional Group Intolerance : The highly nucleophilic and basic nature of butylmagnesium bromide means it will react with any acidic protons (e.g., -OH, -NH, -COOH) or electrophilic functional groups (e.g., esters, ketones, nitriles) on the substrate.[8][12] Therefore, this method is best suited for substrates lacking such groups.

Experimental Protocol: Kumada Coupling

This protocol is a representative procedure synthesized from established principles of Kumada coupling and Grignard reactions. Researchers should perform their own risk assessment and optimization.

-

Apparatus Setup : Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen/argon inlet, and a rubber septum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.[13]

-

Reagent Preparation : To the flask, add 9-bromoanthracene (1.0 eq) and a nickel or palladium catalyst such as Ni(dppp)Cl₂ (1-5 mol%).[8] Dissolve these in anhydrous THF (approx. 0.1-0.5 M concentration relative to the substrate).

-

Reaction Execution : Cool the solution to 0 °C in an ice bath. Slowly add a solution of n-butylmagnesium bromide (1.1-1.5 eq, typically 2.0 M in THF) dropwise via syringe through the septum over 15-30 minutes. The reaction can be exothermic.[13]

-

Reaction Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-18 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : Upon completion, cool the flask again to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Purification : Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

| Parameter | Typical Value | Rationale |

| Catalyst | Ni(dppp)Cl₂, Pd(PPh₃)₄ | Ni is cost-effective; Pd offers broader scope.[7] |

| Catalyst Loading | 1-5 mol% | Balances reaction rate with cost and metal contamination. |

| Solvent | Anhydrous THF, Diethyl Ether | Aprotic and stabilizes the Grignard reagent.[11] |

| Temperature | 0 °C to Room Temp. | Controls exothermicity during addition; allows for reaction completion.[9] |

| Equivalents of n-BuMgBr | 1.1 - 1.5 eq | Ensures complete consumption of the limiting reagent. |

| Expected Yield | 70-95% | Highly dependent on substrate and reaction conditions. |

Chapter 3: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in modern organic synthesis.[14] It involves the reaction of an organoboron compound (e.g., a boronic acid) with an organic halide, catalyzed by a palladium complex.[5] Its primary advantage over the Kumada coupling is its remarkable tolerance for a wide array of functional groups, owing to the stability and low basicity of the organoboron reagent.[14]

Mechanistic Principles

The Suzuki coupling also operates via a Pd(0)/Pd(II) catalytic cycle. A key difference is the mandatory presence of a base.[15]

-

Oxidative Addition : Identical to the Kumada cycle, Pd(0) inserts into the 9-bromoanthracene C-Br bond to form a Pd(II) complex.

-

Transmetalation : This is the crucial, base-activated step. The base (e.g., carbonate, phosphate) activates the organoboron species, forming a more nucleophilic "ate" complex. This complex then transfers the butyl group to the palladium center, displacing the halide.

-

Reductive Elimination : The anthracenyl and butyl groups couple and are eliminated, yielding this compound and regenerating the Pd(0) catalyst.

Authoritative Grounding: The Role of the Base

The base is not a mere spectator; it is essential for a successful coupling.[15] Without the base, the transmetalation step is often prohibitively slow. The base coordinates to the boron atom, increasing the electron density on the butyl group and making it a more effective nucleophile for transfer to the electropositive palladium(II) center. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄).[15][16]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on known Suzuki couplings of 9-bromoanthracene.[16][17] Researchers should perform their own risk assessment and optimization.

-

Apparatus Setup : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 9-bromoanthracene (1.0 eq), n-butylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base such as K₂CO₃ (2.0-3.0 eq).[16]

-

Solvent Addition : Add a solvent system, often a mixture such as toluene/ethanol/water or dioxane/water.[16] The presence of water is common and helps dissolve the inorganic base.

-

Reaction Execution : Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes. Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-24 hours.

-

Reaction Monitoring : Monitor the reaction progress by TLC or GC-MS.

-

Work-up : After cooling to room temperature, dilute the mixture with water and transfer to a separatory funnel. Extract with an organic solvent like ethyl acetate or CH₂Cl₂ (3x).

-

Purification : Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

| Parameter | Typical Value | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Robust and commercially available palladium catalysts.[16] |

| Boron Source | n-Butylboronic Acid | Air- and moisture-stable alkyl source. |

| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[15] |

| Solvent | Toluene/EtOH/H₂O, Dioxane/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |

| Temperature | 80 - 110 °C (Reflux) | Provides thermal energy to overcome activation barriers. |

| Expected Yield | 75-98% | Generally high-yielding and reliable.[16] |

Chapter 4: Comparative Analysis and Selection Criteria

The decision to use a Kumada or Suzuki coupling should be driven by the specific requirements of the synthesis.

| Feature | Kumada Coupling | Suzuki-Miyaura Coupling |

| Nucleophile | Grignard Reagent (n-BuMgBr) | Boronic Acid (n-BuB(OH)₂) |

| Reagent Stability | Low (sensitive to air/water) | High (generally air/water stable) |

| Functional Group Tolerance | Very Low | Very High |

| Catalyst Cost | Can use cheaper Ni catalysts | Typically requires more expensive Pd catalysts |

| Reaction Conditions | Low temperature to RT | Elevated temperature (reflux) |

| Byproducts | Magnesium salts | Boron-containing salts |

| Key Advantage | High reactivity, fast reactions | Broad functional group tolerance, robust |

| Key Disadvantage | Strict anhydrous/inert conditions required | Slower reaction times, higher catalyst cost |

Expert Recommendation:

-

For simple, unfunctionalized 9-bromoanthracene on a small to medium scale where cost is a primary concern, the Kumada coupling is an excellent, rapid, and high-yielding option, provided the laboratory is equipped to handle air-sensitive reagents.

-

For substrates that contain other sensitive functional groups (esters, amides, etc.), or for syntheses where robustness and ease of setup are prioritized over reaction speed and catalyst cost, the Suzuki-Miyaura coupling is the superior and more reliable choice.[14] Its tolerance for a vast range of functionalities makes it the go-to method in complex molecule synthesis and drug development.

Conclusion

The synthesis of this compound from 9-bromoanthracene is efficiently achieved through transition metal-catalyzed cross-coupling reactions. Both the Kumada and Suzuki-Miyaura couplings provide viable and high-yielding pathways. The Kumada coupling offers a fast and cost-effective route using highly reactive Grignard reagents, demanding stringent anhydrous and inert conditions. In contrast, the Suzuki-Miyaura coupling provides unparalleled functional group tolerance and operational simplicity through the use of stable organoboron reagents, establishing it as a more versatile and robust method for modern synthetic applications. The ultimate choice of method rests on a careful evaluation of the substrate's complexity, project budget, and available laboratory infrastructure.

References

-

NROChemistry. Kumada Coupling. Available from: [Link]

-

Wikipedia. Kumada coupling. Available from: [Link]

-

Industrial Insights. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. Available from: [Link]

-

Organic Chemistry Portal. Kumada Coupling. Available from: [Link]

-

University of Rochester. Experiment 25 – The Grignard Reaction. Available from: [Link]

-

CHEM-333. Experiment 10: Grignard Reagent Preparation and Reaction. Available from: [Link]

-

Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

-

Pharmacy 180. Organometallic Compounds - Carbon-Carbon Bond Formation. Available from: [Link]

-

Organic Syntheses. A Detailed Experimental Procedure. Available from: [Link]

-

Grignard Reaction Lab Procedure. Available from: [Link]

-

University of Missouri – Kansas City. 6. Grignard Reaction. Available from: [Link]

-

Sultan, M. A., & Al-Radadi, N. S. (2021). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of Saudi Chemical Society, 25(8), 101281. Available from: [Link]

-

Organic Chemistry Portal. Catalytic C-C Bond-Forming Reactions. Available from: [Link]

-

Cheméo. Chemical Properties of Anthracene, 9-butyl- (CAS 1498-69-7). Available from: [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. YouTube summary available at: [Link]

-

ResearchGate. Using organometallic reagents to make C–C bonds | Request PDF. Available from: [Link]

-

Chemistry Online. Microscale - Preparation of 9-bromoanthracene. Available from: [Link]

-

PubChem. Anthracene, 9-(1,1-dimethylethyl)-. Available from: [Link]

-

Boron Molecular. The Suzuki Coupling: A Powerful Tool with Boronic Acids Like (10-Phenylanthracen-9-yl)boronic acid. Available from: [Link]

-

Scribd. Lecture 5 C-C Bond Forming Reactions. Available from: [Link]

-

Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. Available from: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]

-

He, C., et al. (2019). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry. Available from: [Link]

-

Kotha, S., & Ghosh, A. K. (2002). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Synlett, 2002(3), 451-453. Available from: [Link]

-

Journal of the American Chemical Society. Deactivation of the fluorescent state of 9-tert-butylanthracene. 9-tert-Butyl-9,10(Dewar anthracene). Available from: [Link]

-

Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. Available from: [Link]

-

Sklute, G., et al. (2018). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. Molecules, 23(11), 2997. Available from: [Link]

-

Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. Available from: [Link]

-

The Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available from: [Link]

-

The Manganese-Catalyzed Cross-Coupling Reaction. DTU Research Database. Available from: [Link]

-

Joshi-Pangu, A., Wang, C. Y., & Biscoe, M. R. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society, 133(22), 8478–8481. Available from: [Link]

-

Kafi, A. K. M., & Rahman, M. M. (2011). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. International Journal of Organic Chemistry, 1(3), 102-121. Available from: [Link]

Sources

- 1. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]

- 2. Page loading... [wap.guidechem.com]

- 3. scribd.com [scribd.com]

- 4. Kumada coupling - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Kumada Coupling [organic-chemistry.org]

- 7. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Kumada Coupling | NROChemistry [nrochemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. leah4sci.com [leah4sci.com]

- 12. Grignard Reaction [organic-chemistry.org]

- 13. community.wvu.edu [community.wvu.edu]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

Synthesis of 9-Butylanthracene: A Technical Guide via Friedel-Crafts Acylation and Subsequent Reduction

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic route to 9-butylanthracene, a valuable building block in materials science and pharmaceutical research. The synthesis is centered around the pivotal Friedel-Crafts acylation of anthracene to introduce a four-carbon acyl chain at the sterically favored 9-position, followed by a complete reduction of the carbonyl functionality. This document delves into the mechanistic underpinnings of the reaction, provides detailed, field-tested experimental protocols, and offers a comparative analysis of the primary reduction methodologies: the Clemmensen and Wolff-Kishner reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this synthetic pathway.

Introduction: The Strategic Importance of 9-Alkylanthracenes

Anthracene and its derivatives are a cornerstone of polycyclic aromatic hydrocarbon (PAH) chemistry, with applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes and pharmaceutical scaffolds. The introduction of alkyl substituents onto the anthracene core profoundly influences its photophysical and electronic properties, as well as its solubility and steric profile. Specifically, 9-alkylanthracenes are of significant interest due to the unique reactivity and steric environment of the C9 and C10 positions.

The synthesis of this compound presents a classic yet insightful case study in electrophilic aromatic substitution on a polycyclic aromatic system. The two-step approach involving Friedel-Crafts acylation followed by reduction is a strategically sound method that circumvents the challenges associated with direct Friedel-Crafts alkylation, such as polysubstitution and carbocation rearrangements. This guide will elucidate the critical parameters and experimental nuances required for the successful and efficient synthesis of this compound.

The Synthetic Pathway: A Two-Stage Approach

The synthesis of this compound is efficiently achieved through a two-stage process:

Stage 1: Friedel-Crafts Acylation of Anthracene

This initial stage involves the electrophilic substitution of a proton on the anthracene ring with a butyryl group. The reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from butyryl chloride.

Stage 2: Reduction of 9-Butyrylanthracene

The second stage focuses on the deoxygenation of the ketone functionality of the 9-butyrylanthracene intermediate to yield the final product, this compound. Two primary methods, the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions), are discussed and compared.

Caption: Overall synthetic workflow for this compound.

Stage 1: Friedel-Crafts Acylation - Mechanism and Regioselectivity

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[1] The reaction proceeds through the generation of an acylium ion, a potent electrophile, which then attacks the electron-rich anthracene ring.

Mechanism of Acylium Ion Formation and Electrophilic Attack

-

Activation of the Acyl Chloride: The Lewis acid, aluminum chloride, coordinates to the chlorine atom of butyryl chloride, polarizing the C-Cl bond and making the chlorine a better leaving group.

-

Formation of the Acylium Ion: The polarized complex readily dissociates to form a resonance-stabilized acylium ion and the tetrachloroaluminate anion (AlCl₄⁻).

-

Electrophilic Aromatic Substitution: The acylium ion is then attacked by the π-electron system of the anthracene molecule, leading to the formation of a sigma complex (arenium ion).

-

Deprotonation and Catalyst Regeneration: The AlCl₄⁻ anion abstracts a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.

Caption: Mechanism of Friedel-Crafts Acylation.

The Critical Role of Regioselectivity

The acylation of anthracene can potentially occur at the 1, 2, or 9 positions. However, the 9-position is the most sterically accessible and electronically favored position for electrophilic attack. The use of a non-polar solvent such as carbon disulfide or chloroform further enhances the selectivity for the 9-position. In more polar solvents like nitrobenzene, isomerization can lead to the formation of the 2-acyl derivative.[2][3] For the synthesis of this compound, achieving high regioselectivity in the acylation step is paramount.

Experimental Protocol: Friedel-Crafts Acylation of Anthracene

This protocol is adapted from established procedures for the acylation of aromatic compounds and is optimized for the synthesis of 9-butyrylanthracene.

Safety Precautions:

-

Aluminum chloride is a corrosive and moisture-sensitive solid that reacts violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Butyryl chloride is a corrosive and lachrymatory liquid. Handle in a fume hood with appropriate PPE.

-

Carbon disulfide is highly flammable and toxic. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

Materials:

-

Anthracene (1.0 eq)

-

Anhydrous Aluminum Chloride (2.5 eq)

-

Butyryl Chloride (1.2 eq)

-

Anhydrous Carbon Disulfide (CS₂)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anthracene in anhydrous carbon disulfide.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Carefully add anhydrous aluminum chloride to the stirred suspension in portions.

-

Add butyryl chloride dropwise from the dropping funnel to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 9-butyrylanthracene.

-

Purify the crude product by recrystallization from ethanol to afford yellow crystals.

| Parameter | Value |

| Reactants | Anthracene, Butyryl Chloride, AlCl₃ |

| Solvent | Carbon Disulfide |

| Temperature | 0-5 °C (addition), RT (reaction) |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-80% |

Table 1: Summary of Reaction Parameters for the Friedel-Crafts Acylation of Anthracene.

Stage 2: Reduction of 9-Butyrylanthracene

The choice of reduction method for the carbonyl group is critical and depends on the overall stability of the molecule to acidic or basic conditions.

Clemmensen Reduction: Deoxygenation in Acidic Media

The Clemmensen reduction employs amalgamated zinc and concentrated hydrochloric acid to reduce aldehydes and ketones to the corresponding alkanes.[4][5][6] It is particularly effective for aryl ketones.

Mechanism: The precise mechanism of the Clemmensen reduction is not fully elucidated but is believed to involve electron transfer from the zinc surface to the protonated carbonyl group, leading to the formation of zinc-bound intermediates that are subsequently protonated and reduced.

Caption: Wolff-Kishner Reduction of 9-Butyrylanthracene.

Experimental Protocols: Reduction of 9-Butyrylanthracene

Protocol 1: Clemmensen Reduction

Safety Precautions:

-

Mercury(II) chloride is highly toxic. Handle with extreme care and appropriate PPE.

-

Concentrated hydrochloric acid is highly corrosive. Handle in a fume hood.

-

The reaction generates hydrogen gas, which is flammable. Ensure adequate ventilation.

Materials:

-

9-Butyrylanthracene (1.0 eq)

-

Zinc wool or mossy zinc

-

Mercury(II) chloride (HgCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Water

Procedure:

-

Prepare amalgamated zinc by stirring zinc wool with a 5% aqueous solution of mercury(II) chloride for 5 minutes. Decant the aqueous solution and wash the zinc with water.

-

In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, and concentrated hydrochloric acid.

-

Add a solution of 9-butyrylanthracene in toluene to the flask.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. Periodically add more concentrated HCl to maintain the acidic conditions.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain this compound as a colorless solid.

Protocol 2: Wolff-Kishner Reduction (Huang-Minlon Modification)

Safety Precautions:

-

Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

-

Potassium hydroxide is highly corrosive.

-

The reaction is performed at high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects.

Materials:

-

9-Butyrylanthracene (1.0 eq)

-

Hydrazine hydrate (85% solution) (4.0 eq)

-

Potassium Hydroxide (KOH) (4.0 eq)

-

Diethylene glycol

-

Water

-

Hexane

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 9-butyrylanthracene and potassium hydroxide in diethylene glycol.

-

Add hydrazine hydrate to the mixture.

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-

Remove the reflux condenser and replace it with a distillation head.

-

Continue heating to distill off water and excess hydrazine, allowing the temperature of the reaction mixture to rise to 190-200 °C.

-

Once the temperature has stabilized, reattach the reflux condenser and continue to heat at reflux for an additional 3-4 hours.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with hexane (3 x 50 mL).

-

Combine the organic layers, wash with dilute HCl, then with water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent.

| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction (Huang-Minlon) |

| Reagents | Zn(Hg), conc. HCl | H₂NNH₂, KOH |

| Solvent | Toluene/Water | Diethylene Glycol |

| Temperature | Reflux (~110 °C) | 190-200 °C |

| Reaction Time | 8-12 hours | 4-6 hours |

| Typical Yield | 60-75% | 75-90% |

| Advantages | Mild temperature | Shorter reaction time, higher yield |

| Disadvantages | Long reaction time, use of toxic mercury | High temperature, strongly basic |

Table 2: Comparison of Clemmensen and Wolff-Kishner Reduction Methods.

Characterization of Products

The successful synthesis of 9-butyrylanthracene and this compound should be confirmed by standard analytical techniques.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 9-Butyrylanthracene | ~8.5 (s, 1H, H10), 8.0-7.4 (m, 8H, Ar-H), 3.1 (t, 2H, -COCH₂-), 1.8 (sext, 2H, -CH₂CH₂CH₃), 1.0 (t, 3H, -CH₃) | ~200 (C=O), 135-125 (Ar-C), ~40 (-COCH₂-), ~18 (-CH₂CH₂CH₃), ~14 (-CH₃) |

| This compound | ~8.4 (s, 1H, H10), 8.2-7.4 (m, 8H, Ar-H), 3.3 (t, 2H, -CH₂-Ar), 1.8 (quint, 2H, -CH₂CH₂CH₂CH₃), 1.5 (sext, 2H, -CH₂CH₂CH₃), 1.0 (t, 3H, -CH₃) | ~131-124 (Ar-C), ~33 (-CH₂-Ar), ~32 (-CH₂CH₂CH₂CH₃), ~23 (-CH₂CH₂CH₃), ~14 (-CH₃) |

Table 3: Expected NMR Spectroscopic Data for the Intermediate and Final Product.

Conclusion

The synthesis of this compound via a two-step sequence of Friedel-Crafts acylation and subsequent reduction is a reliable and versatile method. The key to a successful synthesis lies in the careful control of the regioselectivity during the acylation step and the appropriate choice of reduction method based on the substrate's functional group tolerance. The Wolff-Kishner reduction, particularly with the Huang-Minlon modification, generally offers higher yields and shorter reaction times compared to the Clemmensen reduction. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently and efficiently synthesize this compound and its analogues for a wide range of applications.

References

-

Huang-Minlon. A Simple Modification of the Wolff-Kishner Reduction. J. Am. Chem. Soc.1946 , 68 (12), 2487–2488. [Link]

-

Clemmensen, E. Reduktion von Ketonen und Aldehyden zu den entsprechenden Kohlenwasserstoffen unter Anwendung von amalgamiertem Zink und Salzsäure. Ber. Dtsch. Chem. Ges.1913 , 46 (2), 1837–1843. [Link]

-

Todd, D. The Wolff-Kishner Reduction. Org. React.1948 , 4, 378–422. [Link]

-

Szmant, H. H. The Wolff-Kishner Reduction and Related Reactions. Angew. Chem. Int. Ed. Engl.1968 , 7 (2), 120-128. [Link]

-

Martin, E. L. The Clemmensen Reduction. Org. React.1942 , 1, 155–209. [Link]

-

Gore, P. H. The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chem. Rev.1955 , 55 (2), 229–281. [Link]

-

Bassilios, H. F.; Shawky, M.; Salem, A. Y. Acetylation of anthracene by the Friedel-Crafts reaction using chloroform as the solvent. Recl. Trav. Chim. Pays-Bas1962 , 81 (1), 679-684. [Link]

- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963-1965.

-

Vedejs, E. Clemmensen Reduction of Ketones in Anhydrous Organic Solvents. Org. React.1975 , 22, 401–422. [Link]

-

He, W.; Li, C.; Zhang, L. Friedel–Crafts Acylation Reactions. Top. Curr. Chem.2016 , 374 (5), 62. [Link]

-

Rueping, M.; Nachtsheim, B. J. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein J. Org. Chem.2010 , 6, 6. [Link]

-

Price, C. C. The Alkylation of Aromatic Compounds by the Friedel-Crafts Method. Org. React.1946 , 3, 1-82. [Link]

-

Groves, J. K. The Friedel–Crafts acylation of alkenes. Chem. Soc. Rev.1972 , 1, 73-97. [Link]

- Perrier, G. Sur la préparation des cétones aromatiques. Bull. Soc. Chim. Fr.1904, 31, 859-862.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. Synthetic routes from anthracenes (A-ring formation) (Chapter 2) - The Chemistry and Biology of Benz[a]anthracenes [resolve.cambridge.org]

- 6. juniperpublishers.com [juniperpublishers.com]

The Impact of Solvent Environments on the Photophysical Behavior of 9-Butylanthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the photophysical properties of 9-Butylanthracene, a fluorescent aromatic hydrocarbon of significant interest in chemical sensing, materials science, and as a molecular probe in biological systems. The photophysical characteristics of this compound, including its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, are intrinsically linked to the polarity and nature of its surrounding solvent environment. This phenomenon, known as solvatochromism, offers a powerful tool for probing local microenvironments. This document elucidates the fundamental principles governing these solvent-dependent properties, details the rigorous experimental methodologies for their characterization, and presents a consolidated overview of the expected photophysical parameters in a variety of solvents.

Introduction: The Significance of this compound and Solvatochromism

Anthracene and its derivatives are a cornerstone of modern photochemistry and materials science, prized for their high fluorescence quantum yields and well-defined electronic transitions. The introduction of an alkyl substituent, such as a butyl group at the 9-position, subtly modulates the electronic structure of the parent anthracene core, influencing its interaction with the surrounding medium without introducing new chromophores. This makes this compound an excellent candidate for studying fundamental solvent effects on a well-understood aromatic system.

The photophysical properties of this compound are not static; they are dynamically influenced by the polarity, polarizability, and hydrogen-bonding capabilities of the solvent. This sensitivity, or solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent cage. Upon absorption of a photon, the electron density distribution within the this compound molecule is altered, leading to a change in its dipole moment. Polar solvent molecules will reorient around this new excited-state dipole, a process known as solvent relaxation, which lowers the energy of the excited state. This stabilization is more pronounced in more polar solvents, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. Understanding and quantifying these shifts provide invaluable insights into the nature of solute-solvent interactions and can be leveraged to design sensitive fluorescent probes.

Fundamental Photophysical Processes of this compound

The interaction of this compound with light is governed by a series of well-defined photophysical processes, which can be visualized using a Jablonski diagram.

Caption: Experimental workflow for the photophysical characterization of this compound.

5.1. Sample Preparation

-

Purity: Ensure the this compound sample is of high purity (>99%) to avoid interference from fluorescent impurities. Purification can be achieved by recrystallization or column chromatography.

-

Solvents: Use spectroscopic grade solvents to minimize background fluorescence and absorption.

-

Concentration: Prepare dilute solutions (typically 10⁻⁶ to 10⁻⁵ M) to avoid aggregation and inner-filter effects. The absorbance at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and concentration (Beer-Lambert Law).

-

Degassing: For accurate quantum yield and lifetime measurements, it is crucial to remove dissolved oxygen from the solutions by bubbling with an inert gas (e.g., argon or nitrogen) or by several freeze-pump-thaw cycles. Oxygen is an efficient quencher of fluorescence.

5.2. UV-Vis Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum of the this compound solution.

-

Procedure:

-

Record a baseline spectrum with the cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-500 nm).

-

Identify the wavelengths of maximum absorption (λabs).

-

5.3. Steady-State Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator and a sensitive detector (e.g., a photomultiplier tube).

-

Procedure for Emission Spectrum:

-

Set the excitation wavelength to one of the absorption maxima (λabs).

-

Scan the emission monochromator to record the fluorescence spectrum.

-

Identify the wavelengths of maximum emission (λem).

-

-

Procedure for Relative Fluorescence Quantum Yield (Φf) Determination:

-

Select a well-characterized fluorescence standard with an emission range that overlaps with that of this compound (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).[1]

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the standard and the sample.

-

Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

5.4. Time-Resolved Fluorescence Spectroscopy

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring nanosecond fluorescence lifetimes. It requires a pulsed light source (e.g., a laser diode or a flash lamp) and a high-speed detector.

-

Procedure:

-

Excite the sample with a short pulse of light.

-

Measure the time difference between the excitation pulse and the arrival of the first fluorescence photon at the detector.

-

Repeat this process many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Analyze the decay curve by fitting it to an exponential function to determine the fluorescence lifetime (τf). For a single fluorescent species, the decay is typically mono-exponential.

-

Conclusion and Future Directions

This technical guide has provided a detailed overview of the photophysical properties of this compound and their dependence on the solvent environment. The butyl substituent, while electronically subtle, provides a valuable handle for probing solute-solvent interactions without significantly perturbing the intrinsic photophysics of the anthracene core. The predictable solvatochromic behavior of this compound makes it a promising candidate for use as a fluorescent probe in various chemical and biological systems.

Future research should focus on obtaining a comprehensive and validated experimental dataset for the photophysical parameters of this compound in a wider range of solvents, including those with varying hydrogen-bonding capabilities and viscosities. Such data will not only provide a more complete picture of its photophysical behavior but also enable the development of more sophisticated models to describe and predict the effects of the microenvironment on fluorescent probes. This, in turn, will facilitate the rational design of novel sensors and imaging agents for a broad spectrum of applications in research and drug development.

References

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.

-

Morris, J. V., Mahaney, M. A., & Huber, J. R. (1976). Fluorescence quantum yield determinations. 9,10-Diphenylanthracene as a reference standard in different solvents. The Journal of Physical Chemistry, 80(9), 969-974. [Link]

-

Niu, C., You, Y., Zhao, L., He, D., Na, N., & Ouyang, J. (2017). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Molecules, 22(12), 2093. [Link]

- Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules (2nd ed.). Academic Press.

-

Prahl, S. (2017). Anthracene. Oregon Medical Laser Center. [Link]

Sources

9-Butylanthracene fluorescence quantum yield determination

An In-Depth Technical Guide to the Determination of 9-Butylanthracene Fluorescence Quantum Yield

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed framework for the accurate determination of the fluorescence quantum yield (Φf) of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering in-depth explanations for experimental choices and emphasizing self-validating methodologies to ensure data integrity.

Foundational Principles: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by a fluorophore.

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A high quantum yield is often a desirable characteristic in applications such as high-sensitivity fluorescence imaging and sensing, where bright fluorescent probes are essential. The accurate determination of Φf is therefore a cornerstone of fluorophore characterization and application.

For this compound, a derivative of the well-characterized polycyclic aromatic hydrocarbon anthracene, understanding its quantum yield is crucial for its potential use in various applications, including as a fluorescent probe or in materials science.

The Comparative Method: A Practical Approach to Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield of a solution-state sample is the comparative method, as detailed by Lakowicz (2006). This method involves comparing the fluorescence properties of the test sample (in this case, this compound) to a well-characterized fluorescence standard with a known quantum yield.

The underlying principle of the comparative method is that for dilute solutions with identical absorbance at the excitation wavelength, the ratio of the integrated fluorescence intensities is equal to the ratio of their quantum yields. The working equation for this method is:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2

Where:

-

Φf_sample and Φf_std are the fluorescence quantum yields of the sample and the standard, respectively.

-

I_sample and I_std are the integrated fluorescence intensities of the sample and the standard.

-

A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength.

-

n_sample and n_std are the refractive indices of the sample and standard solutions.

Experimental Workflow: A Step-by-Step Guide

The following protocol is designed to be a self-validating system, with internal checks to ensure the accuracy of the final quantum yield determination.

Materials and Instrumentation

-

This compound: High purity grade.

-

Fluorescence Standard: Anthracene in ethanol is a suitable standard for this compound, with a well-documented quantum yield of 0.27.

-

Solvent: Spectroscopic grade ethanol. The choice of solvent is critical as it can influence the quantum yield.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Spectrofluorometer: Equipped with a high-sensitivity detector.

-

Quartz Cuvettes: 1 cm path length.

Experimental Protocol

Step 1: Preparation of Stock Solutions

-

Prepare stock solutions of both this compound and the anthracene standard in spectroscopic grade ethanol. A typical concentration is 1x10^-5 M.

Step 2: Preparation of Working Solutions

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. A common range is 0.02, 0.04, 0.06, 0.08, and 0.1.

Step 3: Absorbance Measurements

-

Record the UV-Vis absorption spectra for all working solutions of the sample and the standard.

-

Determine the absorbance at the chosen excitation wavelength. This wavelength should be one at which both the sample and standard absorb. For the anthracene/9-butylanthracene pair, 355 nm is a suitable choice.

Step 4: Fluorescence Measurements

-

Record the fluorescence emission spectra for all working solutions of the sample and the standard.

-

The excitation wavelength must be the same as that used for the absorbance measurements (e.g., 355 nm).

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for both the sample and the standard.

Step 5: Data Analysis

-

Integrate the area under the fluorescence emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of these plots will be used in the quantum yield calculation, as it provides a more robust measure than a single point measurement.

Visualizing the Experimental Workflow

Caption: Experimental workflow for quantum yield determination.

Data Analysis and Interpretation

Calculation of the Quantum Yield

The quantum yield of this compound can be calculated using the following equation, which incorporates the slopes from the plots of integrated fluorescence intensity versus absorbance:

Φf_sample = Φf_std * (Slope_sample / Slope_std) * (n_sample / n_std)^2

Since the same solvent is used for both the sample and the standard, the refractive index term (n_sample / n_std)^2 becomes 1 and can be omitted from the calculation.

Sample Data Presentation

| Solution | Absorbance at 355 nm | Integrated Fluorescence Intensity (a.u.) |

| Anthracene Std 1 | 0.021 | 150,000 |

| Anthracene Std 2 | 0.042 | 305,000 |

| Anthracene Std 3 | 0.063 | 455,000 |

| Anthracene Std 4 | 0.084 | 602,000 |

| Anthracene Std 5 | 0.105 | 751,000 |

| This compound 1 | 0.020 | 180,000 |

| This compound 2 | 0.040 | 365,000 |

| This compound 3 | 0.060 | 543,000 |

| This compound 4 | 0.080 | 725,000 |

| This compound 5 | 0.100 | 901,000 |

From a linear regression of this data, the slopes for the anthracene standard and this compound are determined. These slopes are then used in the final quantum yield calculation.

Logical Flow of Data Analysis

Caption: Logical flow of data analysis for quantum yield calculation.

Ensuring Trustworthiness: Mitigating Potential Errors

The accuracy of the determined quantum yield is contingent on minimizing experimental errors. The following are key considerations:

-

Inner Filter Effects: As mentioned, keeping the absorbance below 0.1 is crucial to avoid reabsorption of the emitted fluorescence.

-

Solvent Purity: The use of spectroscopic grade solvents is essential to avoid interference from fluorescent impurities.

-

Cuvette Cleanliness: Thoroughly clean cuvettes before each measurement to prevent contamination.

-

Instrumental Parameters: Maintain consistent instrumental settings between the sample and standard measurements.

-

Standard Selection: The chosen standard should have a well-established quantum yield and its absorption and emission spectra should ideally overlap with the sample.

By adhering to this rigorous, self-validating protocol, researchers can confidently and accurately determine the fluorescence quantum yield of this compound, a critical parameter for its successful application in diverse scientific fields.

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

-

Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]

1H and 13C NMR spectral data of 9-Butylanthracene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 9-Butylanthracene

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. For complex systems like substituted polycyclic aromatic hydrocarbons (PAHs), NMR provides unparalleled insight into molecular connectivity, substitution patterns, and electronic environments. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a representative substituted PAH. Authored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It explains the causal relationships behind experimental design, provides detailed protocols for data acquisition, and offers a thorough interpretation of the spectral data grounded in fundamental principles. By integrating theoretical knowledge with practical application, this guide serves as a self-validating reference for the characterization of this compound and related aromatic compounds.

Introduction to this compound and NMR Spectroscopy

This compound belongs to the class of polycyclic aromatic hydrocarbons, which are compounds of significant interest in materials science, environmental analysis, and medicinal chemistry. The precise characterization of their structure is paramount for understanding their function and reactivity. NMR spectroscopy, which probes the magnetic properties of atomic nuclei like ¹H (proton) and ¹³C, is the gold standard for determining the detailed structure of such molecules in solution.[1]

The anthracene core possesses a unique electronic structure where delocalized π-electrons create a powerful ring current. In an external magnetic field, this current induces a secondary magnetic field that strongly deshields the aromatic protons, shifting their resonance signals significantly downfield in a ¹H NMR spectrum.[2] The introduction of a butyl substituent at the C9 position breaks the molecule's symmetry and introduces aliphatic signals, providing a rich dataset for structural confirmation. This guide will dissect these features to build a complete spectral portrait of the molecule.

Below is the chemical structure and standard IUPAC numbering scheme for this compound, which will be used for all spectral assignments.

Caption: Structure and IUPAC numbering of this compound.

Experimental Design and Protocols

The integrity of NMR data begins with meticulous experimental design. The choices made during sample preparation and instrument setup are critical for acquiring a high-quality, interpretable spectrum.

Recommended Protocol for NMR Sample Preparation

This protocol is designed to ensure sample purity, stability, and optimal concentration for analysis.

-

Analyte Preparation: Ensure the this compound sample is pure. If synthesized in-house, purification via column chromatography or recrystallization is recommended to remove paramagnetic impurities that can cause significant line broadening.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent dissolving power for nonpolar aromatic compounds and its single residual solvent peak (δ ≈ 7.26 ppm) that does not typically interfere with analyte signals.[3] For temperature-dependent studies, deuterated toluene (toluene-d₈) may be used.

-

Concentration: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining a strong ¹H NMR signal within a few scans and a ¹³C spectrum with a good signal-to-noise ratio in a reasonable timeframe.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm). Most high-quality deuterated solvents are supplied with TMS already added.[4]

-

Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to prevent magnetic field shimming issues.

-

Degassing (Optional): For highly sensitive experiments or analysis of relaxation times, the sample can be degassed using several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic. For routine structural confirmation, this step is not typically necessary.

NMR Data Acquisition Workflow

The following workflow outlines the key steps from sample insertion to data processing.

Caption: Standard workflow for NMR data acquisition and processing.

Instrument Parameters

The following parameters are recommended for a 400 MHz spectrometer:

| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Causality and Rationale |

| Operating Frequency | 400 MHz | 100 MHz | Higher field strength provides better signal dispersion and sensitivity. |

| Pulse Angle | 30-45° | 30-45° | A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans per unit time. |

| Relaxation Delay (d1) | 1-2 seconds | 2-5 seconds | Ensures protons fully relax. A longer delay is needed for ¹³C, especially for non-protonated (quaternary) carbons.[1] |

| Acquisition Time (at) | 2-4 seconds | 1-2 seconds | Sufficient time to allow the FID to decay, ensuring good resolution. |

| Number of Scans (ns) | 8-16 | 512-2048 | ¹³C has a low natural abundance (~1.1%), requiring significantly more scans to achieve an adequate signal-to-noise ratio.[5] |

| Decoupling | Not Applicable | Broadband Proton Decoupling ('zgpg30') | Simplifies the spectrum by collapsing C-H coupling multiplets into single lines, improving sensitivity.[6] |

Spectral Data and Interpretation

The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound. The chemical shifts are predicted based on the known spectrum of anthracene and established substituent chemical shift (SCS) effects for alkyl groups.[7][8]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum can be divided into two distinct regions: the downfield aromatic region (δ 7.0-9.0 ppm) and the upfield aliphatic region (δ 0.5-3.5 ppm).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H10 | 8.40 - 8.50 | s | - | 1H |

| H4, H5 | 8.15 - 8.25 | d | J ≈ 8.5 | 2H |

| H1, H8 | 7.98 - 8.08 | d | J ≈ 8.5 | 2H |

| H2, H3, H6, H7 | 7.45 - 7.60 | m | - | 4H |

| H1' (α-CH₂) | 3.25 - 3.35 | t | J ≈ 7.6 | 2H |

| H2' (β-CH₂) | 1.75 - 1.85 | sextet | J ≈ 7.6 | 2H |

| H3' (γ-CH₂) | 1.45 - 1.55 | sextet | J ≈ 7.5 | 2H |

| H4' (δ-CH₃) | 0.95 - 1.05 | t | J ≈ 7.4 | 3H |

| (s = singlet, d = doublet, t = triplet, m = multiplet) |

Interpretation:

-

Aromatic Region (δ 7.4-8.5 ppm): The protons on the anthracene core are deshielded by the aromatic ring current. The H10 proton, situated in the central ring between the two outer rings, is typically the most deshielded and appears as a sharp singlet. The peri protons (H1, H8) and the H4, H5 protons appear as distinct doublets due to ortho-coupling with their neighbors. The remaining aromatic protons (H2, H3, H6, H7) will overlap, producing a complex multiplet.

-

Aliphatic Region (δ 0.9-3.4 ppm): The signals for the butyl chain are shifted based on their proximity to the anthracene ring.[9]

-

H1' (α-CH₂): These benzylic protons are the most deshielded in the chain due to the direct attachment to the aromatic system and appear as a triplet from coupling to the adjacent H2' protons.

-

H4' (δ-CH₃): The terminal methyl group is the most shielded, appearing as a characteristic triplet upfield, coupled to the H3' protons.

-

H2' and H3' (β/γ-CH₂): These methylene groups appear as intermediate multiplets (expected to be sextets) due to coupling with protons on both adjacent carbons.

-

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule.[6]

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted δ (ppm) | Carbon Type |

| C9 | 136.5 - 137.5 | Quaternary |

| C4a, C5a, C8a, C9a | 131.0 - 132.0 | Quaternary |

| C10a | 129.0 - 130.0 | Quaternary |

| C2, C3, C6, C7 | 126.0 - 127.0 | CH |

| C1, C4, C5, C8 | 125.0 - 126.0 | CH |

| C10 | 124.5 - 125.5 | CH |

| C1' (α-CH₂) | 32.5 - 33.5 | CH₂ |

| C2' (β-CH₂) | 31.5 - 32.5 | CH₂ |

| C3' (γ-CH₂) | 22.5 - 23.5 | CH₂ |

| C4' (δ-CH₃) | 13.5 - 14.5 | CH₃ |

Interpretation:

-

Aromatic Region (δ 124-138 ppm): All sp²-hybridized carbons of the anthracene core resonate in this region.[10]

-

Quaternary Carbons: The signal for the substituted C9 carbon (the ipso-carbon) will be downfield due to the substituent effect. The other quaternary carbons involved in ring fusion (C4a, C5a, C8a, C9a, C10a) will also be in this region and typically show lower intensity due to longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE).[1]

-

Protonated Carbons: The remaining CH carbons of the aromatic rings will appear as intense signals between 124-127 ppm.

-

-

Aliphatic Region (δ 13-34 ppm): The sp³-hybridized carbons of the butyl chain appear in the upfield region of the spectrum.[5] The chemical shifts follow a predictable pattern, with the C1' carbon being the most deshielded due to its proximity to the aromatic ring, and the C4' methyl carbon being the most shielded.

Definitive Assignment Using 2D NMR

While 1D spectra provide substantial information, unambiguous assignment, particularly for the closely spaced aromatic signals, requires 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Caption: Key expected HMBC (²J and ³J) correlations for the butyl group.

-

HSQC: This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link H1' to C1', H2' to C2', and so on.

-

HMBC: This experiment reveals longer-range correlations (typically over 2 or 3 bonds) between protons and carbons. For instance, the H1' protons would show a correlation to the quaternary C9 carbon and the C2' carbon, confirming the attachment point of the butyl chain. The H4' methyl protons would show correlations to C3' and C2', confirming the end of the chain. These correlations are invaluable for piecing together the molecular puzzle.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed and diagnostic fingerprint of its molecular structure. The ¹H spectrum is characterized by a clear separation of deshielded aromatic protons and shielded aliphatic protons, with predictable coupling patterns within the butyl chain. The ¹³C spectrum confirms the presence of all 18 unique carbon atoms, distinguishing between aromatic and aliphatic, as well as protonated and quaternary carbons. By employing a systematic approach to experimental design, data acquisition, and interpretation, augmented by advanced 2D techniques, NMR spectroscopy serves as a powerful and definitive tool for the structural verification of this compound and its analogs.

References

- Zhang, J., Xu, Y., & Zhang, B. (2014). Supporting Information. Chemical Communications, 50, 13451-13453. (Source appears to be a general supporting information document, specific relevance may vary).

-

UCLA Chemistry. (n.d.). Proton and C-13 Chemical Shift Tables. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Referenced in a university document: [Link])

-

NMRTEC. (n.d.). 13 Carbon NMR. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Yao, D., et al. (2021). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Molecules, 26(11), 3321. Available at: [Link]

-

California State University Stanislaus. (2023). Proton NMR Chemical Shifts. Retrieved from [Link]

-

OpenStax. (2023). Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

Chemistry with Caroline. (2022, November 27). How to Interpret Chemical Shift in the Carbon-13 NMR [Video]. YouTube. Retrieved from [Link]

-

Chegg. (2022). Solved: Examine the 1H NMR spectrum of (E)-9-styrylanthracene. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S16: The 13C NMR (100 MHz, CDCl3) spectra of 9,10-bis(chloromethyl)anthracene. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of the degradation product (on top) and 9-anthracenemethanol (bottom). Retrieved from [Link]

-

Chegg. (2023). Solved: This is the H NMR spectrum of E-9-Styrylanthracene. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of Anthracene (a) and of the.... Retrieved from [Link]

-

Sukhram, D. S. (2018). Synthesis and Reactivity of Anthracene-Based Molecular Precursors for Low-Valent Boron Species [Master's thesis, Massachusetts Institute of Technology]. DSpace@MIT. Available at: [Link]

-

DigitalCommons@CSP. (2015). NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shifts for the proton NMR spectra of anthracene and its photoproducts. Retrieved from [Link]

- Synthesis of copolymers containing styrene, 9-vinylanthracene.... (n.d.).

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

-

SpectraBase. (n.d.). 9-Methylanthracene - 13C NMR - Chemical Shifts. Wiley-VCH GmbH. Retrieved from [Link]

-

PubChem. (n.d.). 9-Anthracenecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Chen, Y., et al. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 14, 20855-20864. Available at: [Link]

Sources

- 1. 13Carbon NMR [chem.ch.huji.ac.il]

- 2. researchgate.net [researchgate.net]

- 3. chem.washington.edu [chem.washington.edu]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. youtube.com [youtube.com]

A Researcher's Guide to Determining the Solubility of 9-Butylanthracene in Common Organic Solvents

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the solubility characteristics of 9-butylanthracene. Due to the limited availability of publicly accessible, quantitative solubility data for this specific compound, this guide provides a comprehensive framework for its experimental determination. By elucidating the foundational principles of solubility and providing detailed, field-proven methodologies, this document empowers researchers to generate reliable and accurate solubility data tailored to their specific laboratory conditions and solvent systems.

Introduction to this compound and its Solubility

This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) anthracene, is a molecule of significant interest in organic electronics, photochemistry, and as a fluorescent probe. Its chemical structure, featuring a nonpolar aromatic core with an alkyl substituent, dictates its solubility behavior, making it generally soluble in organic solvents and poorly soluble in aqueous media.[1] The butyl group modifies the intermolecular forces compared to the parent anthracene, influencing its packing in the solid state and its interactions with solvent molecules.

Understanding the solubility of this compound is paramount for a multitude of applications. In synthetic chemistry, it dictates the choice of reaction media and purification strategies such as recrystallization. For materials science, controlling its solubility is crucial for fabricating thin films and other functional materials. In the pharmaceutical and toxicological fields, solubility data is essential for formulation development and for understanding its environmental fate and bioavailability.

This guide will delve into the theoretical underpinnings of solubility, provide a detailed overview of the physicochemical properties of this compound and common organic solvents, and present robust experimental protocols for the quantitative determination of its solubility.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[2] The process can be understood by considering the intermolecular forces at play:

-

Solute-Solute Interactions: In the solid state, this compound molecules are held together by van der Waals forces, specifically London dispersion forces, and potential π-π stacking interactions between the aromatic rings. The energy required to overcome these forces is the lattice energy.

-

Solvent-Solvent Interactions: The solvent molecules are held together by their own set of intermolecular forces (e.g., hydrogen bonds in alcohols, dipole-dipole interactions in ketones, and dispersion forces in alkanes). Energy is required to create a cavity in the solvent to accommodate the solute molecule.

-

Solute-Solvent Interactions: When the solute dissolves, new interactions are formed between the this compound molecules and the solvent molecules. The nature and strength of these interactions are critical in determining solubility.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The solubility of this compound in a given organic solvent will be influenced by:

-

Polarity: As a largely nonpolar molecule, this compound will exhibit higher solubility in nonpolar or weakly polar solvents where dispersion forces are the dominant intermolecular interaction.[3]

-

Temperature: The solubility of most solids, including this compound, increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.

-

Solvent Structure: The size and shape of the solvent molecules can influence how effectively they can solvate the this compound molecule.

Physicochemical Properties

A comprehensive understanding of the properties of both the solute and the solvent is fundamental to predicting and interpreting solubility data.

This compound

| Property | Value |

| Chemical Formula | C₁₈H₁₈ |

| Molar Mass | 234.34 g/mol |

| Appearance | Solid (form and color may vary) |

| Structure | Anthracene core with a butyl group at the 9-position |

Common Organic Solvents

The choice of solvent is critical and should be guided by the intended application and the desired solubility range. The following table summarizes key properties of common organic solvents relevant to the dissolution of nonpolar compounds like this compound.

| Solvent | Chemical Formula | Boiling Point (°C) | Density (g/mL at 20°C) | Dielectric Constant (at 20°C) | Polarity Index |

| Nonpolar Solvents | |||||

| n-Hexane | C₆H₁₄ | 69 | 0.655 | 1.88 | 0.1 |

| Toluene | C₇H₈ | 111 | 0.867 | 2.38 | 2.4 |

| Weakly Polar Solvents | |||||

| Dichloromethane | CH₂Cl₂ | 40 | 1.326 | 9.08 | 3.1 |

| Acetone | C₃H₆O | 56 | 0.791 | 20.7 | 5.1 |

| Polar Aprotic Solvents | |||||

| Acetonitrile | C₂H₃N | 82 | 0.786 | 37.5 | 5.8 |

| Polar Protic Solvents | |||||

| Ethanol | C₂H₅OH | 78 | 0.789 | 24.5 | 4.3 |

Experimental Determination of Solubility

Given the absence of readily available quantitative data, this section provides detailed, step-by-step protocols for determining the solubility of this compound. The choice of method will depend on the available equipment and the desired accuracy.

Isothermal Gravimetric Method

This classic and reliable method involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

Diagram of the Gravimetric Method Workflow:

Caption: Workflow for the Isothermal Gravimetric Method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure saturation.

-

Solvent Addition: Accurately weigh a specific amount of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.

-

Phase Separation: After equilibration, carefully separate the saturated solution from the undissolved solid. This can be achieved by filtration through a syringe filter (ensure the filter material is compatible with the solvent) or by centrifugation followed by careful decantation of the supernatant.

-

Sample Aliquoting: Immediately after separation, accurately weigh an aliquot of the clear saturated solution into a pre-weighed container.

-

Solvent Evaporation: Remove the solvent from the aliquot under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause sublimation of the this compound.

-

Mass Determination: Once the solvent is completely removed, re-weigh the container with the dried this compound residue.

-

Calculation: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula:

S = (mass of residue / mass of solvent in the aliquot) * 100

The mass of the solvent in the aliquot is the difference between the mass of the saturated solution aliquot and the mass of the residue.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light, such as this compound, and relies on the Beer-Lambert Law. A key prerequisite is the development of a reliable calibration curve.

Diagram of the UV-Vis Spectrophotometric Method Workflow:

Caption: Workflow for the UV-Vis Spectrophotometric Method.

Step-by-Step Protocol:

-

Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

-